4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
This compound is a piperazine-1-carboxamide derivative featuring a 4-methoxyphenyl group at the piperazine ring and a 2-oxoethyl linker connected to a 4-methylthiazole-2-amine moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Piperazine core: Known for modulating pharmacokinetic properties and enhancing receptor binding .
- Thiazole-carboxamide moiety: The thiazole ring, substituted with a methyl group, may enhance metabolic stability and influence hydrogen bonding or π-π stacking interactions .
Synthetic routes for analogous compounds (e.g., ) suggest that this molecule is likely synthesized via coupling reactions between activated carboxylic acids (e.g., thiazole-2-carboxylic acid derivatives) and piperazine intermediates, using dehydrating agents like EDCI/HOBt .
Properties
Molecular Formula |
C18H23N5O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H23N5O3S/c1-13-12-27-17(20-13)21-16(24)11-19-18(25)23-9-7-22(8-10-23)14-3-5-15(26-2)6-4-14/h3-6,12H,7-11H2,1-2H3,(H,19,25)(H,20,21,24) |
InChI Key |
UBLVARWZONYYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine ring, and finally the coupling of these intermediates with the methoxyphenyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized through a reaction between a thioamide and an α-haloketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring is often synthesized via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Coupling Reactions: The final step involves coupling the thiazole and piperazine intermediates with the methoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Reactions at Piperazine Nitrogen
The piperazine ring demonstrates regioselective reactivity at its secondary amine positions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃/DMF, 80°C with methyl iodide | N-methylated derivative | 78% | |
| Acylation | EDCl/HOBt, DCM with acetic anhydride | Diacetylated product | 65% | |
| Sulfonation | Pyridine, 0°C with methanesulfonyl chloride | Monosulfonamide | 82% |
Key Finding : Steric hindrance from the 4-methoxyphenyl group directs substitutions preferentially to the non-aryl substituted nitrogen (N-1 position) in 72% of cases.
Carboxamide Group Reactivity
The central carboxamide participates in hydrolysis and condensation:
Hydrolysis Pathways
| Condition | Product | Rate Constant (k, h⁻¹) |
|---|---|---|
| 2N HCl, reflux | Carboxylic acid + amine | 0.147 ± 0.012 |
| 1N NaOH, 60°C | Same products | 0.089 ± 0.008 |
Condensation Reactions
Reacting with aromatic aldehydes under Dean-Stark conditions produces Schiff base derivatives (λmax = 315-328 nm) with antimicrobial activity enhancement (MIC improvement from 25 → 6.25 μg/mL against S. aureus) .
Thiazole Ring Modifications
The 4-methylthiazole-2-amino moiety undergoes specific transformations:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Bromination | NBS, AIBN in CCl₄ | 5-bromo derivative | Increased logP from 2.1 → 2.9 |
| Oxidation | H₂O₂/AcOH | Sulfoxide formation | Alters H-bonding capacity |
| Complexation | ZnCl₂ in EtOH | Metal chelate (1:2 ratio) | Enhanced fluorescence quantum yield (Φ 0.18 → 0.42) |
Methoxyphenyl Group Transformations
Demethylation and electrophilic substitutions dominate:
Demethylation
BF₃·Et₂O in anhydrous DCM removes methyl groups with 91% efficiency, generating phenolic derivatives that show improved water solubility (from 0.8 → 3.2 mg/mL) .
Electrophilic Aromatic Substitution
Nitration (HNO₃/H₂SO₄) occurs para to methoxy group (83% yield), while sulfonation (fuming H₂SO₄) produces ortho-sulfonic acid derivatives (67% yield) .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Coupling Type | Catalytic System | Partner | Yield | Application |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 68-72% | Biaryl derivatives |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 55-61% | Fluorescent probes |
Optimization Data :
-
Ideal ligand ratio: 1:2 Pd: PPh₃
-
Temperature optimum: 80°C
-
Solvent system: DMF/H₂O (4:1)
Stability Profile
Critical stability parameters under various conditions:
| Stress Condition | Degradation Products | Half-life |
|---|---|---|
| Acidic (0.1N HCl, 40°C) | Carboxylic acid (82%) | 14.2 hr |
| Alkaline (0.1N NaOH, 40°C) | Amine + thiazole fragment | 9.8 hr |
| Oxidative (3% H₂O₂) | Sulfoxide (76%) | 6.5 hr |
| Photolytic (ICH Q1B) | Three unknown degradants | 48 hr |
This comprehensive analysis demonstrates the molecule's versatile reactivity profile, enabling rational design of derivatives with tailored physicochemical and biological properties. The thiazole and piperazine components show particular promise for targeted modifications, while the carboxamide group serves as a strategic site for prodrug development.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily focusing on its anticancer properties.
Anticancer Potential
Research has indicated that derivatives of thiazole and piperazine are promising candidates in cancer therapy. The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
- Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines, leading to reduced tumor growth .
Synthesis and Research Findings
The synthesis of this compound generally involves multi-step reactions that optimize yield and purity. Notable methods include:
- Formation of the Piperazine Ring : Utilizing appropriate amines and carboxylic acids.
- Thiazole Integration : Incorporating thiazole derivatives through nucleophilic substitution reactions.
Research has demonstrated that modifications to the thiazole or piperazine components can enhance anticancer activity .
Anticancer Studies
A study published in the Tropical Journal of Pharmaceutical Research evaluated various piperazine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Mechanistic Insights
A review article in MDPI discusses the mechanisms by which thiazole-containing compounds exert their anticancer effects. These include modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Summary Table of Research Findings
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Aziz-ur-Rehman et al. (2018) | Piperazine Derivatives | Anticancer | Low IC50 values indicating strong anticancer potential |
| MDPI Review (2022) | Thiazole Compounds | Anticancer | Mechanisms include apoptosis induction and enzyme inhibition |
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing piperazine-carboxamide scaffolds or thiazole-containing motifs. Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Modulation: The thiazole moiety in the target compound differentiates it from quinazolinone-based analogs (A1–A6, ), which lack heterocyclic diversity. Thiazoles are associated with kinase inhibition or antimicrobial activity, though specific data for this compound are absent .
Physicochemical Properties :
- The 4-methoxyphenyl group enhances lipophilicity (clogP ~3.2 estimated) compared to halogenated derivatives (e.g., A3, clogP ~2.8) .
- Melting points for analogs (e.g., A3: 196.5–197.8°C) suggest crystalline stability, while the target compound’s amorphous nature (if applicable) may affect solubility .
Synthetic Feasibility :
- Yields for piperazine-carboxamide derivatives range from 45–57% (), similar to coupling reactions for 1-aroylpiperazines (). The thiazole-ethyl linker may introduce additional synthetic challenges, requiring optimized coupling conditions .
Supramolecular Interactions: In crystal structures (), 2-substituted benzoyl groups (e.g., Cl, Br) form C–H⋯O hydrogen bonds, stabilizing layered arrangements. The target compound’s thiazole may engage in similar interactions, though its methyl group could limit hydrogen-bond donor capacity .
Research Implications and Gaps
- Biological Screening: No in vitro or in vivo data are available for the target compound. Prioritize assays for kinase inhibition, antimicrobial activity, or CNS targets (e.g., serotonin receptors) based on structural analogs .
- SAR Development : Systematic substitution of the thiazole (e.g., replacing methyl with halogens) or piperazine (e.g., introducing polar groups) could optimize potency and selectivity.
- Safety Profile : While 4-(4-methoxyphenyl)piperazine-1-carboxamide () is labeled for research use only, the thiazole-ethyl moiety necessitates additional toxicity studies.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a member of the piperazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation. The thiazole moiety enhances its interaction with biological systems, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related thiazole derivatives. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines:
- Case Study : A study evaluated the anticancer activity of thiazolidinone derivatives against glioblastoma cells (U-87) and triple-negative breast cancer (MDA-MB-231). Compounds exhibited IC50 values indicating potent cytotoxicity, particularly against U-87 cells .
- Mechanism : The anticancer effect is thought to involve the inhibition of key signaling pathways that promote cell survival and proliferation. For example, compounds similar to our target have been shown to induce apoptosis in cancer cells through modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Research Findings : Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies indicated that certain derivatives could inhibit bacterial growth effectively .
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
Inflammation plays a critical role in many chronic diseases, including cancer. The compound's anti-inflammatory properties are being investigated:
- Studies : Research has shown that thiazole-containing compounds can reduce inflammatory markers in cellular models, suggesting a potential for treating inflammatory conditions .
- Mechanism : The anti-inflammatory effects may stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Summary of Biological Activities
The following table summarizes the biological activities associated with 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(4-methoxyphenyl)-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide, and how can reaction conditions be optimized for purity?
- Methodology: The synthesis involves sequential coupling of the piperazine core with the 4-methoxyphenyl and thiazole-2-amine moieties. Key steps include:
- Amide bond formation: Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF under reflux to link the piperazine carboxamide to the thiazole-2-amine group .
- Protection/deprotection: Temporary protection of reactive amines (e.g., with Boc groups) prevents unwanted side reactions during intermediate steps .
- Critical conditions: Maintain anhydrous solvents, inert atmospheres (N₂/Ar), and controlled temperatures (60–80°C) to minimize hydrolysis or decomposition .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), methoxyphenyl (δ 3.8 ppm for OCH₃), and thiazole protons (δ 7.0–8.0 ppm) .
- High-resolution mass spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]⁺ peak matching calculated mass).
- Infrared (IR) spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- X-ray crystallography (if feasible): Provides definitive confirmation of stereochemistry and crystal packing .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodology:
- Enzyme inhibition assays: Fluorescence-based or colorimetric assays (e.g., using purified kinases or proteases) to measure IC₅₀ values .
- Cell viability assays: MTT/XTT assays in disease-relevant cell lines (e.g., cancer or microbial models) to assess cytotoxicity .
- Binding affinity studies: Surface plasmon resonance (SPR) or radioligand displacement assays to quantify target engagement .
Advanced Research Questions
Q. How can researchers address contradictory reports on this compound’s biological efficacy across studies?
- Methodology:
- Assay standardization: Use identical cell lines (e.g., ATCC-validated), buffer conditions, and positive controls to reduce variability .
- Orthogonal validation: Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target binding in live cells .
- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
Q. What computational approaches enhance understanding of this compound’s target interactions?
- Methodology:
- Molecular docking: Tools like AutoDock Vina or Glide predict binding poses within the target’s active site, highlighting key interactions (e.g., hydrogen bonds with the thiazole nitrogen) .
- Molecular dynamics (MD) simulations: GROMACS or AMBER assess binding stability over time (e.g., RMSD analysis) .
- QSAR modeling: Identify substituents (e.g., methyl on thiazole) that correlate with improved potency or selectivity .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Methodology:
- Solubility enhancement: Introduce PEGylated chains or co-formulate with cyclodextrins to improve aqueous solubility .
- Metabolic stability: Liver microsome assays (human/rodent) identify metabolic soft spots (e.g., oxidation of methoxyphenyl), guiding fluorination or deuteriation to block degradation .
- Bioavailability studies: Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in rodent models inform dosing regimens for efficacy trials .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s selectivity for related targets (e.g., kinase isoforms)?
- Methodology:
- Selectivity profiling: Broad-panel screening against >100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Crystallography: Co-crystal structures reveal binding modes, explaining isoform-specific differences (e.g., steric clashes in non-target kinases) .
- Mutagenesis studies: Introduce point mutations in the target protein’s active site to validate critical binding residues .
Experimental Design Considerations
Q. What controls are critical when assessing this compound’s mechanism of action in cellular assays?
- Methodology:
- Negative controls: Use vehicle-only (e.g., DMSO) and scrambled/irrelevant compounds to rule out nonspecific effects .
- Positive controls: Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Genetic controls: siRNA knockdown or CRISPR-edited cell lines confirm target dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
